molecular formula C12H16O3 B472607 4-methoxyphenyl pentanoate CAS No. 67001-63-2

4-methoxyphenyl pentanoate

Cat. No.: B472607
CAS No.: 67001-63-2
M. Wt: 208.25g/mol
InChI Key: ZPDRGYSTSKWYID-UHFFFAOYSA-N
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Description

4-methoxyphenyl pentanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is an ester derived from valeric acid and 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methoxyphenyl pentanoate can be synthesized through the esterification of valeric acid with 4-methoxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the ester is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of valeric acid, 4-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: 4-methoxyphenyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methoxyphenyl pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of valeric acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and 4-methoxyphenol, which can then exert their effects on biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

    Valeric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.

    4-Methoxyphenol: An aromatic compound with the chemical formula C₇H₈O₂.

    Ethyl valerate: An ester derived from valeric acid and ethanol.

Uniqueness: 4-methoxyphenyl pentanoate is unique due to its specific combination of valeric acid and 4-methoxyphenol, which imparts distinct chemical and biological properties.

Properties

CAS No.

67001-63-2

Molecular Formula

C12H16O3

Molecular Weight

208.25g/mol

IUPAC Name

(4-methoxyphenyl) pentanoate

InChI

InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3

InChI Key

ZPDRGYSTSKWYID-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

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